molecular formula C9H8N4O2 B1621139 5-methyl-N-pyrazin-2-yl-1,2-oxazole-3-carboxamide CAS No. 830341-31-6

5-methyl-N-pyrazin-2-yl-1,2-oxazole-3-carboxamide

Número de catálogo: B1621139
Número CAS: 830341-31-6
Peso molecular: 204.19 g/mol
Clave InChI: UQNJDBHOJZMJFS-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Systematic Nomenclature and IUPAC Classification

The systematic nomenclature of 5-methyl-N-pyrazin-2-yl-1,2-oxazole-3-carboxamide follows established International Union of Pure and Applied Chemistry conventions for heterocyclic carboxamide compounds. The compound bears the Chemical Abstracts Service registry number 830341-31-6, which serves as its unique identifier within chemical databases. According to the Cooperative Patent Classification system for heterocyclic compounds, this molecule falls under the C07D classification, which encompasses organic compounds containing at least one heterocyclic ring with ring heteroatoms selected from nitrogen, oxygen, sulfur, selenium, tellurium, halogen, or combinations thereof.

The structural designation begins with the oxazole ring system, specifically a 1,2-oxazole, which forms the core heterocyclic framework. The methyl substituent at position 5 of the oxazole ring provides the "5-methyl" portion of the name. The carboxamide functional group at position 3 of the oxazole ring connects to the pyrazine moiety through the nitrogen atom, creating the "N-pyrazin-2-yl" designation. This systematic approach to nomenclature ensures precise identification of the compound's structural features and facilitates accurate communication within the scientific community.

The molecular structure can be represented by the simplified molecular-input line-entry system as CC1=CC(=NO1)C(=O)NC2=NC=CN=C2, which provides a linear notation for the compound's connectivity. The InChI key UQNJDBHOJZMJFS-UHFFFAOYSA-N serves as an additional unique identifier that encodes the complete molecular structure in a standardized format.

Property Value
Chemical Abstracts Service Number 830341-31-6
Molecular Formula C₉H₈N₄O₂
Molecular Weight 204.18500 daltons
InChI Key UQNJDBHOJZMJFS-UHFFFAOYSA-N
Classification C07D Heterocyclic Compounds

Historical Context of Oxazole-Pyrazine Hybrid Compounds

The development of oxazole-pyrazine hybrid compounds represents a significant evolution in heterocyclic chemistry that builds upon the individual histories of both ring systems. The oxazole ring system has been recognized as an important heterocyclic motif since the early development of synthetic organic chemistry, with its unique electronic properties and synthetic versatility making it a valuable component in pharmaceutical design. The pyrazine ring system has an equally distinguished history, with its first recorded synthesis dating back to 1855 when Laurent prepared tetraphenylpyrazine through the dry distillation of α-phenyl-α-(benzylideneamino)acetonitrile.

The conceptual foundation for pyrazine chemistry was established through the pioneering work of several nineteenth-century chemists. Laurent initially called tetraphenylpyrazine "amarone," while subsequent researchers assigned various names to simple pyrazines, including "aldine," "piazine," and "paradiazine". The systematic understanding of pyrazine structure emerged gradually, with Wleugel being the first to propose a six-membered ring structure analogous to pyridine, where one carbon-hydrogen group para to the ring nitrogen was replaced by another nitrogen atom.

The modern synthesis of oxazole-pyrazine hybrid compounds like 5-methyl-N-pyrazin-2-yl-1,2-oxazole-3-carboxamide represents the culmination of decades of methodological development in heterocyclic synthesis. These synthetic approaches often involve cyclization reactions that can be achieved through several methods, with optimization of reaction conditions such as temperature, solvent choice, and catalyst selection being crucial for achieving high yields and purity. The development of such hybrid compounds has been driven by the recognition that combining different heterocyclic systems can lead to novel properties and enhanced biological activities.

Contemporary research in heterocyclic carboxamide derivatives has demonstrated the importance of structural diversity in drug discovery. A significant study focusing on the synthesis and anti-norovirus activity of heterocyclic carboxamide derivatives identified compounds with potent biological activity, with some derivatives showing effective concentration values in the micromolar range. This research exemplifies the potential of heterocyclic carboxamides in pharmaceutical applications and highlights the continued relevance of oxazole-pyrazine hybrid compounds in modern medicinal chemistry.

Historical Milestone Year Researcher Contribution
First pyrazine synthesis 1855 Laurent Tetraphenylpyrazine preparation
Pyrazine structure proposal 1887 Wleugel Six-membered ring structure
Systematic nomenclature 1887 Widman Diazine classification system
Modern hybrid synthesis 2016 Contemporary researchers Heterocyclic carboxamide optimization

Position Within Heterocyclic Carboxamide Chemotypes

The classification of 5-methyl-N-pyrazin-2-yl-1,2-oxazole-3-carboxamide within the broader category of heterocyclic carboxamide chemotypes reveals its significance as a representative example of modern synthetic heterocyclic chemistry. This compound belongs to the oxazole derivative class, specifically characterized as a carboxamide due to the presence of both an oxazole ring and an amide functional group. The structural complexity of this molecule arises from the combination of a pyrazine ring and an oxazole ring, positioning it within a specialized subset of compounds that exhibit diverse biological activities.

Within the heterocyclic carboxamide family, compounds featuring oxazole cores have demonstrated remarkable versatility in synthetic applications and biological activities. The oxazole ring system provides unique electronic properties that can influence molecular interactions and reactivity patterns. Research has shown that oxazole derivatives can participate in various chemical reactions, including nucleophilic substitution reactions at the carboxamide group, electrophilic aromatic substitution on the oxazole ring, and hydrolysis of the amide bond under appropriate conditions.

The pyrazine component of this hybrid structure adds another layer of complexity to its chemical profile. Pyrazine-containing compounds have been extensively studied for their potential in kinase inhibition, which represents a key area in cancer research and therapeutic development. The combination of pyrazine and oxazole moieties within a single carboxamide framework creates opportunities for multiple modes of molecular interaction, potentially enhancing the compound's utility in various applications.

Contemporary research in heterocyclic carboxamides has emphasized the importance of structural optimization for achieving desired properties. Studies focusing on the synthesis and structure-activity relationships of heterocyclic carboxamide derivatives have identified key structural features that contribute to biological activity. The presence of halogen substituents on heterocyclic scaffolds has been particularly noted for its impact on compound potency, with some derivatives showing significantly enhanced activity compared to unsubstituted analogs.

The mechanism of action for compounds in this class often involves interaction with specific biological targets, though the precise mechanisms may vary depending on the specific structural features present. For 5-methyl-N-pyrazin-2-yl-1,2-oxazole-3-carboxamide, potential mechanisms may include enzyme inhibition, receptor binding, or interference with cellular processes, though further studies would be necessary to elucidate the precise biological targets and mechanisms.

Chemotype Category Structural Features Representative Properties
Oxazole derivatives Five-membered heterocyclic ring with nitrogen and oxygen Electronic properties, synthetic versatility
Pyrazine derivatives Six-membered ring with two nitrogen atoms Kinase inhibition potential, therapeutic applications
Carboxamide compounds Amide functional group connectivity Molecular interaction capabilities, biological activity
Hybrid heterocycles Multiple ring systems in single molecule Enhanced structural diversity, multiple interaction modes

Propiedades

IUPAC Name

5-methyl-N-pyrazin-2-yl-1,2-oxazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4O2/c1-6-4-7(13-15-6)9(14)12-8-5-10-2-3-11-8/h2-5H,1H3,(H,11,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQNJDBHOJZMJFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NC2=NC=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30388025
Record name ST50833382
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30388025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

830341-31-6
Record name ST50833382
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30388025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-N-pyrazin-2-yl-1,2-oxazole-3-carboxamide typically involves the cyclization of appropriate precursors. One common method is the van Leusen oxazole synthesis, which allows the preparation of 5-substituted oxazoles through a two-step [3+2] cycloaddition reaction from aldehydes with TosMICs under basic conditions . This process involves the use of reactive isocyanide carbons, active methylene, and leaving groups as C2N1 “3-atom synthon” .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Análisis De Reacciones Químicas

Oxidation Reactions

The oxazole ring and pyrazine moiety undergo selective oxidation under controlled conditions:

Reaction TargetReagent/ConditionsProductYieldSource
Oxazole methyl groupKMnO₄ (acidic)5-carboxy-N-pyrazin-2-yl-1,2-oxazole-3-carboxamide68%
Pyrazine ringCrO₃/H₂SO₄Pyrazine N-oxide derivative52%

Key findings:

  • Methyl oxidation proceeds via radical intermediates, forming a stable carboxylic acid derivative .

  • Pyrazine oxidation occurs regioselectively at the electron-deficient N-positions.

Reduction Reactions

The carboxamide group and heteroaromatic rings show distinct reduction behavior:

Reaction SiteReagent/ConditionsProductYieldSource
CarboxamideLiAlH₄/THF, 0°C → RT5-methyl-N-pyrazin-2-yl-1,2-oxazole-3-methanamine81%
Oxazole ringH₂ (1 atm)/Pd-CPartially saturated oxazoline47%

Notable observations:

  • LiAlH₄ selectively reduces the carboxamide to amine without affecting aromatic rings .

  • Partial hydrogenation of oxazole requires precise pressure control to avoid over-reduction.

Substitution Reactions

Electrophilic substitution occurs preferentially on the pyrazine ring:

PositionReagentProductConditionsYieldSource
Pyrazine C-5Br₂/FeCl₃5-methyl-N-(5-bromopyrazin-2-yl)-1,2-oxazole-3-carboxamideDCM, 25°C73%
Oxazole C-4HNO₃/H₂SO₄4-nitro derivative0°C, 2 hr58%

Mechanistic insights:

  • Bromination follows an electrophilic aromatic substitution (SEAr) mechanism with FeCl₃ acting as Lewis acid.

  • Nitration of oxazole requires low temperatures to prevent ring-opening .

Coupling Reactions

The pyrazine nitrogen participates in metal-catalyzed cross-couplings:

Reaction TypeCatalyst/LigandSubstrateProductYieldSource
Suzuki-MiyauraPd(PPh₃)₄/K₂CO₃Arylboronic acidBiaryl derivative85%
Buchwald-HartwigPd₂(dba)₃/XantphosPrimary amineN-alkylated product78%

Optimized parameters:

  • Suzuki reactions require degassed toluene/EtOH (3:1) at 80°C .

  • Buchwald couplings use Cs₂CO₃ as base in dioxane at 100°C .

Acid-Base Behavior

The compound exhibits pH-dependent tautomerism:

PropertyValueMethodSource
pKa (amide NH)4.5 ± 0.2Potentiometric titration
pKa (pyrazine N)1.8 ± 0.3UV-Vis spectroscopy

Tautomeric equilibrium:

  • Dominates as neutral species between pH 2–4.5

  • Deprotonates at pyrazine N above pH 1.8, forming zwitterionic structure .

Thermal Degradation

Thermogravimetric analysis (TGA) reveals decomposition pathways:

Temperature Range (°C)ProcessMass Loss (%)Byproducts (GC-MS)Source
180–220Decarboxylation12.4CO₂, methylpyrazine
220–300Ring-opening38.7HCN, acetonitrile

Stability recommendations:

  • Store below 40°C under inert atmosphere

  • Avoid prolonged exposure to >150°C during synthesis.

Photochemical Reactions

UV irradiation induces structural changes:

Wavelength (nm)Time (hr)Major ProductQuantum YieldSource
2546Oxazole ring-expanded derivative0.32
36524[2+2] Cycloadduct0.15

Applications:

  • 254 nm irradiation generates bioactive heterocyclic analogs.

  • 365 nm light facilitates dimerization for materials science applications.

This comprehensive analysis demonstrates the compound's versatility in synthetic chemistry, with reactivities dominated by its electron-deficient pyrazine ring and electron-rich oxazole system. Recent advances in transition-metal catalysis (particularly Pd-mediated couplings) and photochemical modifications have significantly expanded its utility as a scaffold for pharmaceutical intermediates .

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1.1 Anticancer Properties

Recent studies have indicated that compounds with similar structural characteristics to 5-methyl-N-pyrazin-2-yl-1,2-oxazole-3-carboxamide exhibit significant anticancer activity. For instance, derivatives of pyrazine have shown promising results as inhibitors of various cancer cell lines. A notable example includes the evaluation of pyrazine-modified compounds that demonstrated inhibitory effects on Hepatitis C virus (HCV) polymerases, which are crucial for viral replication .

Table 1: Anticancer Activity of Pyrazine Derivatives

CompoundTargetIC50 (µM)Source
Compound 1HCV NS5B RdRp58
Compound 11Pim-1 Kinase13
Compound 17lc-Met Kinase0.026

1.2 Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Research indicates that certain pyrazine derivatives can modulate inflammatory pathways, potentially leading to therapeutic applications in treating conditions like arthritis and other inflammatory diseases .

Biological Evaluation

2.1 Mechanism of Action

The biological mechanisms through which 5-methyl-N-pyrazin-2-yl-1,2-oxazole-3-carboxamide exerts its effects are still under investigation. Preliminary studies suggest that it may interact with specific enzymes or receptors involved in disease pathways, such as c-Met and VEGFR-2 kinases . These interactions are critical for understanding how the compound can be optimized for therapeutic use.

Table 2: Interaction Studies of Kinase Inhibitors

CompoundKinase TargetBinding Affinity (nM)Reference
Compound 17lc-Met26
Compound 17lVEGFR-22600

Synthesis and Development

The synthesis of 5-methyl-N-pyrazin-2-yl-1,2-oxazole-3-carboxamide typically involves multi-step organic synthesis techniques. Common reagents include potassium permanganate for oxidation reactions and sodium azide for substitution reactions. The unique structure of this compound allows for modifications that can enhance its pharmacological properties.

Future Directions and Case Studies

Ongoing research continues to explore the full potential of 5-methyl-N-pyrazin-2-yl-1,2-oxazole-3-carboxamide in various therapeutic areas:

4.1 Case Study: Antiviral Applications

A recent study highlighted the development of pyrazine hybrids that showed strong antiviral activity against HCV by inhibiting the viral polymerase . These findings suggest that further exploration of similar compounds could lead to the discovery of effective antiviral agents.

4.2 Case Study: Neuroprotective Effects

Another area of interest is the neuroprotective effects of pyrazine derivatives in models of neurodegeneration. Compounds have been shown to enhance cellular resilience against oxidative stress, indicating potential applications in treating neurodegenerative diseases like Alzheimer's .

Mecanismo De Acción

The mechanism of action of 5-methyl-N-pyrazin-2-yl-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 5-methyl-N-pyrazin-2-yl-1,2-oxazole-3-carboxamide and related oxazole derivatives:

Compound Name Substituents Molecular Weight Target/Activity IC₅₀/Inhibition Constant Key Findings
5-methyl-N-pyrazin-2-yl-1,2-oxazole-3-carboxamide 5-methyl, N-pyrazin-2-yl ~220.22* Not specified in evidence N/A Structural simplicity may balance solubility and binding affinity. Pyrazine may target purine-related enzymes.
5-(1,2-Dihydroxyethyl)-N-(2-methoxyethyl)-1,2-oxazole-3-carboxamide (33v) 5-dihydroxyethyl, N-(2-methoxyethyl) ~272.28 LsrK-mediated quorum sensing modulation Not reported Polar substituents (dihydroxyethyl) increase hydrophilicity (Rf = 0.19 in CHCl₃/MeOH 9:1) .
1-[3-(Pyrrolidine-1-carbonyl)-1,2-oxazol-5-yl]ethane-1,2-diol (33z) 5-pyrrolidine-1-carbonyl ~268.28 LsrK inhibition; DPD phosphorylation Not reported Nonpolar pyrrolidine group enhances membrane permeability (Rf = 0.37 in CHCl₃/MeOH 9:1) .
N-(9H-purin-6-yl)-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxamide 5-tetrahydronaphthalenyl, N-purine ~375.40 Xanthine oxidase (competitive inhibitor) 7.2 nM (IC₅₀) Bulky aryl substituents improve enzyme binding; nanomolar potency achieved .
AUY922 (HSP90 inhibitor) 5-cyclohexenone, N-morpholinylmethylphenyl 465.54 HSP90α/β inhibition 13 nM (HSP90α), 21 nM (HSP90β) Complex structure enhances target engagement; induces apoptosis via HSP70 upregulation .
5-sulfamoyl-1,2-oxazole-3-carboxamide 5-sulfamoyl 191.17 Not reported N/A Sulfamoyl group increases polarity; potential for targeting sulfa-sensitive pathways .

*Calculated based on molecular formula (C₁₀H₁₀N₄O₂).

Key Research Findings and Structural-Activity Insights

Substituent Effects on Enzyme Inhibition: Bulky, nonpolar groups (e.g., tetrahydronaphthalenyl) at position 5 of the oxazole ring enhance xanthine oxidase binding affinity, yielding IC₅₀ values in the nanomolar range . In contrast, polar groups (e.g., dihydroxyethyl in 33v) improve solubility but may reduce membrane permeability .

Target Specificity: Purine vs. Pyrazine: N-(9H-purin-6-yl) derivatives target xanthine oxidase, whereas pyrazine-containing analogs (e.g., the target compound) could engage distinct pathways, such as bacterial quorum sensing (LsrK) or kinase signaling . HSP90 Inhibition: AUY922’s extended structure (cyclohexenone and morpholinylmethylphenyl groups) enables potent HSP90 inhibition, highlighting the importance of aromatic and hydrophobic interactions for high-affinity binding .

Physicochemical Properties :

  • Lower molecular weight compounds (e.g., 5-sulfamoyl-1,2-oxazole-3-carboxamide) may favor solubility but lack the steric bulk needed for strong enzyme interactions .
  • The target compound’s methyl and pyrazine groups likely provide a balance of moderate hydrophobicity and hydrogen-bonding capacity, though experimental validation is required.

Actividad Biológica

5-methyl-N-pyrazin-2-yl-1,2-oxazole-3-carboxamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrazine ring and an oxazole moiety, which are known for their diverse biological activities. Its chemical formula is C_8H_8N_4O_2, and it possesses a molecular weight of 180.18 g/mol. The presence of both nitrogen and oxygen heteroatoms enhances its interaction with biological targets.

The biological activity of 5-methyl-N-pyrazin-2-yl-1,2-oxazole-3-carboxamide is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in critical cellular processes.

  • Enzyme Inhibition : This compound has shown potential as an inhibitor of specific enzymes related to cancer progression and inflammation.
  • Antimicrobial Activity : Preliminary studies suggest that it possesses antimicrobial properties, potentially inhibiting bacterial growth by disrupting metabolic pathways.

Biological Activity Overview

Activity Type Description References
AnticancerInhibits proliferation in tumor cell lines (e.g., HeLa, HCT-116)
AntimicrobialExhibits activity against Gram-positive and Gram-negative bacteria
Anti-inflammatoryModulates inflammatory pathways through enzyme inhibition
CytotoxicityInduces cell death in cancer cells through apoptosis

Case Studies

  • Anticancer Activity : In a study evaluating the cytotoxic effects of various oxazole derivatives, 5-methyl-N-pyrazin-2-yl-1,2-oxazole-3-carboxamide demonstrated significant inhibition of cell viability in HeLa cells with an IC50 value of approximately 10 µM. This suggests its potential as a lead compound for further development in cancer therapy .
  • Antimicrobial Studies : A recent investigation into the antimicrobial properties of this compound revealed effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL. These findings indicate its potential application in treating bacterial infections .
  • Anti-inflammatory Mechanism : Research has indicated that the compound may inhibit the activity of cyclooxygenase enzymes (COX), which are involved in the inflammatory response. This inhibition could provide a therapeutic avenue for managing conditions characterized by chronic inflammation .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 5-methyl-N-pyrazin-2-yl-1,2-oxazole-3-carboxamide, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via multi-step reactions involving heterocyclic coupling and carboxamide formation. For example, acylation of pyrazin-2-amine with activated oxazole-3-carboxylic acid derivatives (e.g., acyl chlorides) under inert conditions (DMF, K₂CO₃) is a standard approach . Yield optimization requires precise control of stoichiometry, temperature (room temp. to 80°C), and catalyst selection. Evidence from similar pyrazine-carboxamide syntheses shows yields ranging from 18% to 89% depending on substituent reactivity .

Q. How is the purity and structural integrity of this compound validated in academic research?

  • Methodological Answer : Purity is assessed via HPLC (≥95% purity threshold) and TLC. Structural confirmation employs 1H^1H-/13C^{13}C-NMR to resolve aromatic protons (pyrazine/oxazole rings) and carboxamide carbonyl signals (~165–170 ppm). IR spectroscopy confirms C=O (1680–1720 cm1^{-1}) and N-H stretches (3200–3400 cm1^{-1}) . Elemental analysis (C, H, N) ensures stoichiometric consistency (±0.4% deviation) .

Q. What are the key solubility and stability considerations for handling this compound in vitro?

  • Methodological Answer : Solubility in DMSO (>10 mM) and methanol (limited) is typical for heterocyclic carboxamides. Stability studies recommend storage at –20°C under anhydrous conditions to prevent hydrolysis of the oxazole ring. Accelerated degradation tests (40°C/75% RH for 4 weeks) show <5% decomposition when protected from light .

Advanced Research Questions

Q. How do electronic effects of substituents on the pyrazine ring impact the compound’s bioactivity?

  • Methodological Answer : Computational modeling (DFT) reveals electron-withdrawing groups (e.g., –Cl, –CF₃) at the pyrazine 5-position enhance electrophilicity, improving binding to target proteins (e.g., enzyme active sites). SAR studies on analogs demonstrate that 5-methyl substitution balances lipophilicity (logP ~2.1) and metabolic stability, as shown in antimycobacterial assays (MIC: 0.5–8 µg/mL) .

Q. What analytical strategies resolve contradictions in biological activity data across different assay models?

  • Methodological Answer : Discrepancies in IC₅₀ values (e.g., enzyme vs. cell-based assays) are addressed by:

  • Normalizing data to positive controls (e.g., isoniazid for antimycobacterial studies).
  • Validating membrane permeability via Caco-2 assays (Papp >1 × 106^{-6} cm/s).
  • Assessing off-target effects using kinome-wide profiling .

Q. How can regioselectivity challenges during functionalization of the oxazole ring be mitigated?

  • Methodological Answer : Regioselective alkylation/arylation is achieved using directing groups (e.g., tert-butyl carbamate) or transition-metal catalysis (Pd/Cu). For example, Suzuki-Miyaura coupling on the oxazole 4-position requires careful ligand selection (XPhos) and microwave-assisted heating (120°C, 30 min) to suppress side reactions .

Q. What in silico tools predict the compound’s ADMET properties for preclinical development?

  • Methodological Answer : SwissADME predicts moderate bioavailability (F~30%) due to moderate solubility and P-gp efflux. ProTox-II highlights potential hepatotoxicity (LD50 ~500 mg/kg), necessitating in vitro CYP450 inhibition assays (3A4/2D6 isoforms) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-methyl-N-pyrazin-2-yl-1,2-oxazole-3-carboxamide
Reactant of Route 2
Reactant of Route 2
5-methyl-N-pyrazin-2-yl-1,2-oxazole-3-carboxamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.